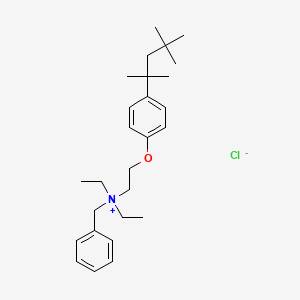
2,4'-Dichloroacétophénone
Vue d'ensemble
Description
2,4’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of acetophenone where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Applications De Recherche Scientifique
2,4’-Dichloroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including nematicidal properties.
Medicine: It is explored for its potential use in drug synthesis and development.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mécanisme D'action
Target of Action
It is known that this compound is a synthetic aromatic ketone . Aromatic ketones are often involved in various chemical reactions and can interact with a variety of biological targets.
Mode of Action
It is known that 2,4’-dichloroacetophenone can undergo reduction by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . This suggests that 2,4’-Dichloroacetophenone may interact with these enzymes and potentially alter their function.
Biochemical Pathways
The reduction of 2,4’-dichloroacetophenone by glutathione-dependent enzymes suggests that it may be involved in glutathione-related pathways . Glutathione is a crucial antioxidant in the body, and alterations in its pathways can have significant downstream effects.
Pharmacokinetics
Given its chemical structure, it is likely that it is absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
Its reduction by glutathione-dependent enzymes suggests that it may have antioxidant effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4’-Dichloroacetophenone. Factors such as temperature, pH, and the presence of other substances can affect its stability and reactivity . Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how a person’s body responds to 2,4’-Dichloroacetophenone.
Analyse Biochimique
Biochemical Properties
2,4’-Dichloroacetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of Schiff base derivatives, which are known to interact with metal ions and proteins . The nature of these interactions often involves the formation of coordination complexes, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 2,4’-Dichloroacetophenone on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2,4’-Dichloroacetophenone exhibits nematicidal activity, indicating its potential to disrupt cellular processes in nematodes . This disruption can lead to changes in cell function and viability.
Molecular Mechanism
At the molecular level, 2,4’-Dichloroacetophenone exerts its effects through various mechanisms. It can act as an alkylating agent in biochemical reactions, such as the Williamson reaction, where it forms substituted oxoethers . Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4’-Dichloroacetophenone can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, affecting its long-term impact on cellular function . Studies have shown that its stability and degradation can influence the outcomes of in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of 2,4’-Dichloroacetophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxicity and adverse effects . Understanding the threshold effects and toxic levels is crucial for its safe application in biochemical research.
Metabolic Pathways
2,4’-Dichloroacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been identified as a potential nematicidal agent, indicating its involvement in metabolic pathways that disrupt nematode metabolism . These interactions can affect metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 2,4’-Dichloroacetophenone is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement and localization . These interactions can influence its accumulation and effects in different cellular compartments.
Subcellular Localization
The subcellular localization of 2,4’-Dichloroacetophenone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its biochemical roles and mechanisms of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4’-Dichloroacetophenone can be synthesized through the acylation of m-dichlorobenzene with acetic anhydride or acetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction involves the following steps:
Acylation: m-Dichlorobenzene reacts with acetic anhydride or acetyl chloride under the influence of anhydrous aluminum trichloride.
Hydrolysis: The reaction mixture is hydrolyzed to remove the catalyst.
Washing: The product is washed to remove impurities.
Distillation and Crystallization: The final product is purified through distillation and crystallization
Industrial Production Methods
In industrial settings, the production of 2,4’-Dichloroacetophenone often involves the use of solid waste chlorobenzene tar as a raw material. The process includes extracting m-dichlorobenzene from the tar, followed by acylation, washing, distillation, crystallization, and packing .
Analyse Des Réactions Chimiques
Types of Reactions
2,4’-Dichloroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: It can be reduced to form chiral chlorohydrins.
Oxidation Reactions: It can undergo oxidation to form corresponding acids or other oxidized products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed
Major Products
Substitution: Products include substituted acetophenones.
Reduction: Products include chiral chlorohydrins.
Oxidation: Products include carboxylic acids and other oxidized derivatives
Comparaison Avec Des Composés Similaires
2,4’-Dichloroacetophenone can be compared with other similar compounds such as:
- 2-Chloroacetophenone
- 4’-Chloroacetophenone
- 2,2’,4’-Trichloroacetophenone
- 2’,6’-Dichloroacetophenone
- 2’,5’-Dichloroacetophenone
These compounds share similar structural features but differ in the position and number of chlorine substitutions, which can influence their reactivity and applications .
Propriétés
IUPAC Name |
2-chloro-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDFNLVLIXAOMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239540 | |
| Record name | 2,4'-Dichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-20-2 | |
| Record name | 2,4′-Dichloroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dichloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Dichloroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4'-Dichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-dichloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DICHLOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXE9VA3E38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















